molecular formula C12H14O2S B13072537 5-Butanoyl-4,5,6,7-tetrahydro-1-benzothiophen-4-one

5-Butanoyl-4,5,6,7-tetrahydro-1-benzothiophen-4-one

Katalognummer: B13072537
Molekulargewicht: 222.31 g/mol
InChI-Schlüssel: VLVZXAODACDNAL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Butanoyl-4,5,6,7-tetrahydro-1-benzothiophen-4-one is a chemical compound with the molecular formula C12H14O2S and a molecular weight of 222.30 g/mol . It is a derivative of benzothiophene, a sulfur-containing heterocyclic compound. This compound is primarily used for research purposes and has various applications in scientific studies.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Butanoyl-4,5,6,7-tetrahydro-1-benzothiophen-4-one typically involves the acylation of 4,5,6,7-tetrahydro-1-benzothiophene. One common method is the Friedel-Crafts acylation reaction, where 4,5,6,7-tetrahydro-1-benzothiophene is reacted with butanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions, using efficient catalysts, and employing purification techniques such as recrystallization or chromatography to obtain the desired product in high purity.

Analyse Chemischer Reaktionen

Types of Reactions

5-Butanoyl-4,5,6,7-tetrahydro-1-benzothiophen-4-one can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: H2O2, m-CPBA

    Reduction: NaBH4, LiAlH4

    Substitution: Various nucleophiles depending on the desired substitution product

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Alcohols

    Substitution: Various substituted benzothiophene derivatives

Wissenschaftliche Forschungsanwendungen

5-Butanoyl-4,5,6,7-tetrahydro-1-benzothiophen-4-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Studied for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 5-Butanoyl-4,5,6,7-tetrahydro-1-benzothiophen-4-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways and molecular targets involved can vary based on the specific biological context and the nature of the compound’s interactions .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    4,5,6,7-Tetrahydro-1-benzothiophene: A parent compound without the butanoyl group.

    4,5,6,7-Tetrahydro-1-benzothiophen-4-amine:

Uniqueness

5-Butanoyl-4,5,6,7-tetrahydro-1-benzothiophen-4-one is unique due to the presence of the butanoyl group, which imparts distinct chemical reactivity and potential biological activity compared to its parent compound and other derivatives. This uniqueness makes it a valuable compound for research and development in various scientific fields .

Eigenschaften

Molekularformel

C12H14O2S

Molekulargewicht

222.31 g/mol

IUPAC-Name

5-butanoyl-6,7-dihydro-5H-1-benzothiophen-4-one

InChI

InChI=1S/C12H14O2S/c1-2-3-10(13)8-4-5-11-9(12(8)14)6-7-15-11/h6-8H,2-5H2,1H3

InChI-Schlüssel

VLVZXAODACDNAL-UHFFFAOYSA-N

Kanonische SMILES

CCCC(=O)C1CCC2=C(C1=O)C=CS2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.